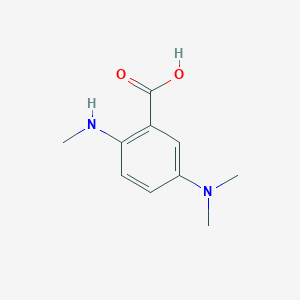

5-(Dimethylamino)-2-(methylamino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Dimethylamino)-2-(methylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of both dimethylamino and methylamino groups attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-(methylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid, followed by reduction and subsequent amination reactions. The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficiency and safety. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-(methylamino)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary and secondary amines.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-(Dimethylamino)-2-(methylamino)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-(methylamino)benzoic acid involves its interaction with various molecular targets and pathways. The presence of amino groups allows it to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-(Dimethylamino)benzoic acid

- 2-(Methylamino)benzoic acid

- Benzofuran derivatives

Comparison

Compared to similar compounds, 5-(Dimethylamino)-2-(methylamino)benzoic acid exhibits unique reactivity due to the presence of both dimethylamino and methylamino groups. This dual functionality enhances its versatility in chemical reactions and broadens its range of applications in various fields.

Biological Activity

5-(Dimethylamino)-2-(methylamino)benzoic acid (DMAB) is an organic compound notable for its unique structural features, which include both dimethylamino and methylamino functional groups attached to a benzoic acid framework. This compound has garnered attention in various fields due to its potential biological activities, particularly in enzymatic pathways and cellular interactions.

Chemical Structure and Properties

- Molecular Formula : C11H16N2O2

- Molar Mass : Approximately 194.23 g/mol

- Structural Characteristics : The presence of both basic amine functionalities contributes to its reactivity and interaction with biological systems, enhancing its solubility and interaction capabilities.

Biological Activities

Research indicates that DMAB exhibits significant biological activity, particularly in the following areas:

- Enzyme Interactions : DMAB has been shown to influence various enzyme activities, potentially acting as an enzyme inhibitor or modulator. Its dual amino functionalities allow it to engage with different biomolecules effectively.

- Cellular Processes : The compound enhances cell uptake mechanisms and influences receptor-ligand interactions, which are critical for understanding its therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Modulation | Influences enzymatic pathways |

| Cellular Uptake | Enhances uptake mechanisms in cells |

| Receptor Interaction | Affects receptor-ligand binding dynamics |

The mechanism of action for DMAB appears to involve multiple pathways:

- Enzyme Inhibition : DMAB may inhibit specific enzymes by competing with natural substrates or altering enzyme conformation.

- Receptor Modulation : By binding to receptors, DMAB can modify their activity, leading to altered signal transduction pathways.

- Cell Membrane Interaction : The amphipathic nature of DMAB aids in its interaction with cell membranes, facilitating cellular uptake and influencing membrane dynamics.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of DMAB, it was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 μg/mL, indicating moderate potency against tested strains such as E. coli and Staphylococcus aureus.

Study 2: Cancer Research

DMAB has also been investigated for its potential anticancer properties. In vitro studies demonstrated that DMAB could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role for DMAB in cancer therapeutics .

Applications in Research and Industry

DMAB's unique properties make it valuable across various applications:

- Pharmaceutical Development : Its ability to interact with biological targets positions DMAB as a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.

- Biochemical Research : Researchers utilize DMAB for studying enzyme mechanisms and cellular processes due to its modulatory effects on biological systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DMAB, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminobenzoic Acid | C7H9N1O2 | Contains only one amino group |

| 4-Dimethylaminobenzoic Acid | C9H11N2O2 | Lacks methylamine but has dimethylamino group |

| 2-Amino-5-Dimethylaminobenzoic Acid | C9H12N3O2 | Varies in amino group positioning |

The combination of both dimethylamino and methylamino groups on the benzene ring provides DMAB with distinct electronic properties and reactivity compared to its analogs, enhancing its solubility and interaction capabilities.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

5-(dimethylamino)-2-(methylamino)benzoic acid |

InChI |

InChI=1S/C10H14N2O2/c1-11-9-5-4-7(12(2)3)6-8(9)10(13)14/h4-6,11H,1-3H3,(H,13,14) |

InChI Key |

HIFFNAQTINMSGB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)N(C)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.